molecular formula C9H11Cl2N B1590581 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride CAS No. 33537-97-2

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Cat. No. B1590581
CAS RN: 33537-97-2
M. Wt: 204.09 g/mol
InChI Key: IQGWYVRWBOWTQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods. One notable approach is the Pictet–Spengler reaction, where phenylethylamine reacts with dimethoxymethane in the presence of aqueous HCl at elevated temperatures to form the tetrahydroisoquinoline scaffold .

Scientific Research Applications

Synthesis of Alkaloids

This compound serves as a precursor in the synthesis of various alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are often used in medicine due to their pharmacological effects .

Pharmacological Research

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride: is studied for its wide range of pharmacological activities. It has been reported to possess anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties. These activities make it a valuable compound for developing new therapeutic agents .

Neurochemical Studies

In neurochemistry, this compound is of interest due to its structural similarity to neurotransmitters. It can be used to study the function of neurotransmitter systems, particularly those involving catecholamines, which are hormones made by the adrenal glands, such as dopamine .

Material Science

The compound’s unique structure makes it a candidate for the development of novel materials. Its derivatives can be used in the creation of organic semiconductors, which are essential for the development of electronic devices like light-emitting diodes (LEDs), solar cells, and transistors .

Chemical Biology

In chemical biology, 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride can be used to probe biological systems. It can help in understanding the interaction between small molecules and biological macromolecules, leading to insights into enzyme function and the discovery of new drug targets .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments, validate methods, or perform trace analysis. Its well-defined properties allow for accurate and precise measurements .

Environmental Chemistry

Researchers can use this compound to study its environmental fate, transport, and effects. Understanding how it behaves in the environment can inform the development of strategies to mitigate any potential negative impacts .

Agricultural Chemistry

In agriculture, derivatives of 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride could be explored for their potential use as pesticides or herbicides. Their effectiveness against various pests and weeds can be assessed to improve crop protection .

Safety And Hazards

This chemical is considered hazardous, causing skin and eye irritation. It may also lead to respiratory irritation .

Future Directions

Research on 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride should continue to explore its potential applications, biological activities, and synthetic strategies for constructing related compounds. Further studies may uncover novel therapeutic uses or enhance our understanding of its mechanisms .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWYVRWBOWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503776
Record name 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

CAS RN

33537-97-2
Record name 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
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6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

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